molecular formula C8H8O4S B15004999 Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate CAS No. 477587-18-1

Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate

Cat. No.: B15004999
CAS No.: 477587-18-1
M. Wt: 200.21 g/mol
InChI Key: DEZUSZMWEWAYSI-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate is a heterocyclic organic compound featuring a fused thiophene-dioxane bicyclic core with a methyl ester substituent. This structure confers unique electronic and steric properties, making it valuable in materials science, particularly for synthesizing π-conjugated polymers with low HOMO-LUMO gaps and applications in organic photovoltaics and optoelectronics . The dioxane ring adopts a semi-chair conformation, and the planar arrangement of the thiophene and ester groups facilitates extended conjugation, critical for charge transport .

Properties

IUPAC Name

methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-10-8(9)7-6-5(4-13-7)11-2-3-12-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZUSZMWEWAYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CS1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202125
Record name Methyl 2,3-dihydrothieno[3,4-b]-1,4-dioxin-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477587-18-1
Record name Methyl 2,3-dihydrothieno[3,4-b]-1,4-dioxin-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477587-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydrothieno[3,4-b]-1,4-dioxin-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzoic acid with a suitable alkylating agent to form the intermediate compound, which is then subjected to cyclization to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienodioxine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the thienodioxine ring.

Scientific Research Applications

Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Carboxylic Acid Derivative

Compound: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid (CAS 260063-21-6)

  • Molecular Formula : C₇H₆O₄S
  • Key Differences :
    • The carboxylic acid (–COOH) group increases polarity and acidity (pKa ~2–4) compared to the methyl ester (–COOCH₃).
    • Reactivity: Prone to decarboxylation under heat or basic conditions, limiting stability in harsh synthetic environments.
    • Applications: Primarily serves as a precursor for ester derivatives via acid-catalyzed esterification .
Aldehyde Derivative

Compound: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde

  • Molecular Formula : C₇H₆O₃S
  • Key Differences :
    • The aldehyde (–CHO) group is highly reactive, enabling nucleophilic additions (e.g., Grignard reactions) and condensations.
    • Lower thermal stability compared to the ester due to aldehyde oxidation susceptibility.
    • Applications: Intermediate for synthesizing Schiff bases or extended conjugated systems .
Carboxamide Derivative

Compound: N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

  • Molecular Formula: C₈H₉NO₃S
  • Key Differences: The carboxamide (–CONHCH₃) group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Reduced electrophilicity compared to esters, making it less reactive in hydrolysis or transesterification. Applications: Potential use in medicinal chemistry due to bioavailability and protein interaction capabilities .

Halogenated and Boronated Derivatives

Brominated Analog

Compound: 5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine

  • Molecular Formula : C₆H₅BrO₂S
  • Key Differences :
    • Bromine substitution at the 5-position enables cross-coupling reactions (e.g., Suzuki, Stille).
    • Electron-withdrawing Br reduces electron density in the thiophene ring, lowering HOMO energy by ~0.3 eV compared to the ester.
    • Applications: Building block for conductive polymers and small-molecule semiconductors .
Boronate Ester

Compound: 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Molecular Formula : C₁₂H₁₇BO₄S
  • Key Differences :
    • The boronate group enables Suzuki-Miyaura couplings for constructing C–C bonds.
    • Higher molecular weight (268.14 g/mol) reduces volatility but improves stability in cross-coupling reactions.
    • Applications: Synthesis of thiophene-based conjugated polymers for OLEDs .

Extended Conjugated Systems

Bis-Thienodioxine-Thiophene

Compound: 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene

  • Synthesis: Pd-catalyzed cross-coupling of dibromothiophene with thienodioxine stannanes .
  • Key Differences: Extended conjugation lowers the HOMO-LUMO gap to ~1.8 eV (vs. ~2.5 eV for the methyl ester monomer). Enhanced charge carrier mobility (>10⁻³ cm²/V·s) for organic field-effect transistors (OFETs).
Phenanthroline Derivative

Compound: 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline

  • Key Differences :
    • Phenanthroline core introduces chelating sites for metal coordination (e.g., Ru or Ir), enabling luminescent complexes.
    • Applications: Electroluminescent materials in light-emitting electrochemical cells (LECs) .

Comparative Data Table

Compound Name Molecular Formula Functional Group Bandgap (eV) Key Applications Reference
Methyl ester (target compound) C₈H₈O₄S –COOCH₃ ~2.5 Conductive polymers, OLEDs (Hypothetical)
Carboxylic acid C₇H₆O₄S –COOH ~2.6 Ester synthesis
Aldehyde C₇H₆O₃S –CHO ~2.4 Schiff base precursors
Carboxamide C₈H₉NO₃S –CONHCH₃ ~2.7 Bioactive molecule design
5-Bromo derivative C₆H₅BrO₂S –Br ~2.2 Cross-coupling reactions
Boronate ester C₁₂H₁₇BO₄S Boronate ~2.3 Suzuki-Miyaura couplings
Bis-thienodioxine-thiophene C₁₄H₁₀O₆S₃ None (conjugated) ~1.8 OFETs, photovoltaics

Structural and Electronic Insights

  • Conformation : The dioxane ring adopts a semi-chair conformation across all derivatives, ensuring planarity for π-conjugation .
  • Dihedral Angles : The angle between the thiophene and substituent rings (e.g., 12.53° for the aniline derivative ) influences conjugation length and charge transport.
  • Hydrogen Bonding : Carboxamides and anilines exhibit intermolecular H-bonding, enhancing crystalline order, whereas esters and aldehydes rely on van der Waals interactions .

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